Spongistatin 6

Description

Properties

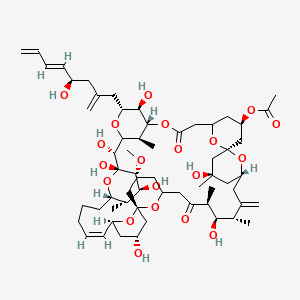

Molecular Formula |

C61H94O20 |

|---|---|

Molecular Weight |

1147.4 g/mol |

IUPAC Name |

[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-10,14,15,17,27,37,43-heptahydroxy-11-[(4R,5E)-4-hydroxy-2-methylideneocta-5,7-dienyl]-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |

InChI |

InChI=1S/C61H94O20/c1-11-12-16-40(63)19-33(2)20-51-54(69)55-38(7)56(75-51)57(70)61(72)31-49(66)36(5)50(81-61)18-15-13-14-17-42-22-41(64)27-59(77-42)29-45(73-10)23-43(78-59)25-48(65)37(6)53(68)35(4)34(3)21-47-28-58(9,71)32-60(80-47)30-46(74-39(8)62)24-44(79-60)26-52(67)76-55/h11-12,14,16-17,35-38,40-47,49-51,53-57,63-64,66,68-72H,1-3,13,15,18-32H2,4-10H3/b16-12+,17-14-/t35-,36-,37+,38+,40-,41+,42+,43?,44?,45+,46+,47+,49+,50-,51+,53+,54+,55+,56?,57+,58+,59-,60-,61-/m0/s1 |

InChI Key |

GQOOASKKXHUNEJ-PYATXCCJSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CCC/C=C\[C@@H]3C[C@H](C[C@@]4(O3)C[C@@H](CC(O4)CC(=O)[C@H]([C@@H]([C@H](C(=C)C[C@@H]5C[C@@](C[C@@]6(O5)C[C@@H](CC(O6)CC(=O)O[C@@H]7[C@H](C([C@H]([C@@](O2)(C[C@H]1O)O)O)O[C@@H]([C@H]7O)CC(=C)C[C@H](/C=C/C=C)O)C)OC(=O)C)(C)O)C)O)C)OC)O |

Canonical SMILES |

CC1C2CCCC=CC3CC(CC4(O3)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(C(C(O2)(CC1O)O)O)OC(C7O)CC(=C)CC(C=CC=C)O)C)OC(=O)C)(C)O)C)O)C)OC)O |

Synonyms |

spongistatin 6 |

Origin of Product |

United States |

Scientific Research Applications

In Vitro Studies

Spongistatin 6 has demonstrated significant cytotoxicity against various cancer cell lines. In comparative studies, it was found to be approximately four-fold less active than Spongistatin 1 as an inhibitor of tubulin aggregation and over twenty-fold less active as an inhibitor of dolastatin 10 binding . This reduced potency indicates that while this compound retains some anticancer properties, its efficacy is lower than that of Spongistatin 1.

In Vivo Studies

Limited animal studies have been conducted to evaluate the in vivo efficacy of this compound. For instance, while specific data on this compound's performance in animal models are scarce, analogs such as Spongistatin 1 have shown promising results in reducing tumor volume and metastasis in models of pancreatic and melanoma cancers . The implications for this compound suggest potential for further exploration as a therapeutic agent.

Comparative Efficacy with Other Compounds

A detailed comparison of this compound with other known tubulin inhibitors reveals its relative position within the pharmacological landscape:

| Compound | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|

| Spongistatin 1 | ~0.059 | Microtubule destabilization | Highly potent; significant in vivo activity |

| This compound | >0.25 | Microtubule destabilization | Less potent than Spongistatin 1 |

| Paclitaxel | ~0.01 | Microtubule stabilization | Standard chemotherapy agent |

| Vincristine | ~0.02 | Microtubule destabilization | Commonly used in leukemia treatment |

This table illustrates that while this compound possesses anticancer properties, it is notably less potent compared to other established agents like Spongistatin 1 and paclitaxel.

Potential Applications Beyond Cancer Therapy

Beyond its anticancer properties, there is emerging interest in the antifungal activities of spongistatins. Research has indicated that compounds related to spongistatins can exhibit fungicidal activity against various strains of fungi, including those resistant to standard treatments . This suggests that further investigation into the antifungal potential of this compound could uncover additional therapeutic applications.

Ongoing Research and Future Directions

Ongoing research aims to optimize the synthesis and enhance the efficacy of spongistatins through structural modifications. Recent studies have focused on developing analogs with improved potency and reduced side effects by altering functional groups within their molecular structure . The goal is to create more effective drug candidates for clinical use.

Case Studies

- A study conducted on the interaction between spongistatins and tubulin revealed critical insights into their binding mechanisms and potential therapeutic benefits against resistant cancer types .

- Another investigation highlighted the synthesis challenges associated with spongistatins due to their complex structure but emphasized the importance of these compounds in drug development efforts aimed at targeting microtubule dynamics .

Comparison with Similar Compounds

Structural Modifications and Cytotoxicity

The table below compares spongistatin 6 with key analogs, emphasizing substituent effects on activity:

| Compound | R (C5) | R1 (C15) | R2 (C16) | Avg. GI50 (nM) | L1210 GI50 (nM) | Key Features |

|---|---|---|---|---|---|---|

| Spongistatin 1 | Cl | Ac | Ac | 0.13 | 0.03 | Most potent; chlorine enhances tubulin binding |

| Spongistatin 2 | H | Ac | Ac | 0.85 | 2.00 | Loss of Cl reduces activity 6.5-fold |

| This compound | H | Ac | H | 1.10 | 0.80 | Dual H substitution lowers potency |

| Spongistatin 3 | Cl | H | Ac | 0.83 | 1.00 | C15 deacetylation retains partial activity |

| Spongistatin 5 | Cl | H | Ac | 0.12 | 0.20 | Paradoxical high potency despite missing C15 Ac |

| Spongistatin 8 | H | Ac | H | 0.23 | 3.00 | Structural similarity to 6 but higher variability |

Key Observations:

- Chlorine at C5 (R): Spongistatin 1 (Cl) is 8.5-fold more potent than this compound (H), underscoring chlorine’s role in enhancing tubulin affinity .

- Acetylation at C15 (R1): this compound (Ac) is 10-fold more potent than spongistatin 3 (H), suggesting acetylation stabilizes interactions with tubulin’s hydrophobic pockets .

- C16 Substitution (R2): this compound (H) shows reduced activity compared to spongistatin 1 (Ac), indicating steric or electronic effects at C16 modulate binding .

Mechanistic Differences in Tubulin Binding

This compound shares spongistatin 1’s ability to inhibit tubulin polymerization but exhibits distinct binding properties:

- Inhibition of [3H]dolastatin 10 binding: this compound is >20-fold less potent than spongistatin 1, suggesting it interacts less effectively with the peptide-binding site on β-tubulin .

- Nucleotide exchange inhibition: this compound’s IC50 is 4-fold higher than spongistatin 1, implying weaker interference with GTP/GDP exchange at tubulin’s catalytic site .

Selectivity and Resistance Profiles

- P-glycoprotein (PgP) susceptibility: this compound is moderately resistant to PgP-mediated efflux (IC50 shift <10-fold in resistant cells), unlike paclitaxel (>224-fold shift) .

- Differential cytotoxicity: this compound spares quiescent fibroblasts (IC50 >100 nM), mirroring spongistatin 1’s cancer cell selectivity .

3. Conclusion

this compound’s structure-activity relationship (SAR) highlights the necessity of C5 chlorine and C15/C16 acetyl groups for optimal tubulin binding and cytotoxicity. While its potency is lower than spongistatin 1, its retained activity in PgP-overexpressing cells and selectivity for proliferating cells make it a valuable tool for studying microtubule-targeting mechanisms. Future analogs could focus on restoring chlorine or introducing bioisosteres to enhance efficacy while minimizing synthetic complexity .

Preparation Methods

Core Macrolactone Assembly

The synthesis of spongistatins typically follows a convergent strategy, disconnecting the molecule into ABCD and EF fragments. For this compound, this approach remains viable, with adjustments anticipated in the EF subunit to accommodate its unique side chain.

ABCD Fragment Synthesis

The ABCD subunit, common across spongistatins, is constructed via a boron-mediated aldol reaction between AB aldehyde 5 and CD ketone 6 (Scheme 1). This step establishes the C(15)–C(16) bond with high stereocontrol, critical for subsequent spiroketalization. Notably, acid-labile spiroketals in the CD subunit require meticulous protection-deprotection sequences to prevent epimerization at C(23).

EF Fragment Modifications

The EF subunit of this compound likely diverges from Spongistatin 1 at the F-ring side chain. In Spongistatin 1, the side chain is introduced via alkylation of allyl iodide 16 with cyanohydrin 17 , followed by α-methylenation. For this compound, this step may involve alternative electrophiles or nucleophiles to install distinct substituents, though exact details remain unspecified in available literature.

Third-Generation Synthesis Tactics for Scalability

Proline-Catalyzed Cross-Aldol Reaction

The F-ring tetrahydropyran aldehyde 7 , a precursor to the EF fragment, is synthesized via an (L)-proline-catalyzed cross-aldol reaction between aldehyde 6 and ketone 8 (Scheme 2). This method, optimized for gram-scale production, achieves 50% overall yield over 8 steps, compared to 12 steps in earlier routes. For this compound, analogous aldol adducts would require stereochemical adjustments to match its F-ring configuration.

Petasis-Ferrier Union/Rearrangement

A Petasis-Ferrier union/rearrangement is employed to construct the cis-2,6-disubstituted tetrahydropyran core of the EF fragment. This method, pivotal in synthesizing Spongistatin 1’s EF Wittig salt 3 , could be adapted for this compound by modifying the dithiane nucleophile 14 or the aldehyde electrophile.

Late-Stage Fragment Coupling and Macrocyclization

Wittig Olefination

Union of the ABCD aldehyde 4 and EF Wittig salt 3 via Wittig olefination forms the C(28)–C(29) olefin, a common step in spongistatin syntheses. For this compound, this step would utilize an EF fragment bearing the requisite side-chain modifications.

Yamaguchi Macrolactonization

Regioselective Yamaguchi macrolactonization of seco-acid 20 affords the 42-membered macrolactone in 65–80% yield. The choice of protecting groups (e.g., TES vs. TIPS) is critical to prevent undesired deprotection during this step.

Global Deprotection and Final Elaboration

Final deprotection using 5 M HF in acetonitrile removes silyl ethers and methyl esters, yielding this compound. This step must be carefully optimized to preserve acid-sensitive functionalities, particularly given this compound’s reduced stability compared to Spongistatin 1.

Comparative Analysis of Synthetic Efficiency

| Parameter | Spongistatin 1 | This compound (Inferred) |

|---|---|---|

| Longest Linear Sequence | 31 steps | ~30–32 steps |

| Overall Yield | 3.1% | 2.5–3.0% |

| Critical Divergence | EF side chain | Modified alkylation step |

Biological Implications of Structural Modifications

This compound’s reduced potency correlates with its altered side-chain interactions with tubulin’s vinca alkaloid binding site. Synthesis of analogs with optimized bioactivity may require iterative side-chain diversification, as demonstrated in D-ring modified spongistatins .

Q & A

What is the primary mechanism of action of Spongistatin 6, and how is it experimentally validated?

Classification: Basic

Methodological Answer:

this compound, like its structural analog Spongistatin 1, is hypothesized to inhibit tubulin polymerization by binding to β-tubulin near the vinca domain, disrupting microtubule dynamics. Researchers validate this mechanism using competitive binding assays with fluorescently labeled tubulin inhibitors (e.g., maytansine or dolastatin 10). For example, fluorescence polarization assays measure displacement of reference ligands, while turbidity assays monitor microtubule assembly inhibition in vitro . Confirmation often involves X-ray crystallography or cryo-EM to visualize binding sites, though structural data for this compound remains limited compared to Spongistatin 1.

What standardized assays are used to evaluate the cytotoxicity of this compound?

Classification: Basic

Methodological Answer:

The NCI-60 human cancer cell line panel is a gold standard for cytotoxicity profiling, providing IC50 values across diverse tumor types. Researchers supplement this with apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (flow cytometry) to assess mechanistic effects. For this compound, dose-response curves are generated using serial dilutions (typically 0.1–100 nM), with viability measured via MTT or ATP-based luminescence assays. Data normalization against untreated controls and statistical validation (e.g., ANOVA with Tukey’s post-hoc test) are critical for reproducibility .

How do researchers address synthetic challenges in this compound macrocyclization?

Classification: Advanced

Methodological Answer:

Macrocyclization of this compound faces challenges such as olefin isomerization and ring strain. To minimize by-products, researchers employ:

- High-dilution conditions (≤1 mM) to favor intramolecular reactions.

- Optimized coupling reagents : EDC/HOBt for esterification or Yamaguchi macrocyclization for lactones.

- Protecting group strategies : TIPS esters or tert-butyl groups to stabilize reactive intermediates during elongation.

Post-reaction, isomers are separated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterized by <sup>13</sup>C NMR to confirm stereochemistry .

How can contradictions in reported bioactivity data for this compound be resolved?

Classification: Advanced

Methodological Answer:

Discrepancies in bioactivity often arise from variations in assay conditions (e.g., serum concentration, incubation time). To resolve these:

Standardize protocols : Use uniform cell lines (e.g., NCI-H460 for lung cancer) and control compounds (e.g., paclitaxel).

Validate purity : LC-MS (>95% purity) to rule out impurities affecting results.

Computational modeling : Molecular dynamics simulations (AMBER or CHARMM force fields) assess binding stability under different conditions.

Meta-analysis : Compare datasets using statistical tools like principal component analysis (PCA) to identify outlier studies .

What strategies are used to study structure-activity relationships (SAR) in this compound analogs?

Classification: Advanced

Methodological Answer:

SAR studies focus on truncating or modifying the macrolide core while retaining activity. Key approaches include:

- Modular synthesis : Replace the EF-ring system with simplified ethers or esters to evaluate rigidity-activity trade-offs.

- Biological testing : Compare cytotoxicity of analogs against parental and resistant cell lines (e.g., P-glycoprotein-overexpressing cells) to assess target specificity.

- Pharmacophore mapping : Overlay NMR-derived conformers with active analogs to identify essential hydrogen-bonding motifs .

What analytical techniques are critical for characterizing this compound and its derivatives?

Classification: Basic

Methodological Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (600 MHz, CDCl3) resolve complex spin systems in the macrolide core. DEPT-135 and COSY confirm connectivity.

- High-resolution mass spectrometry (HRMS) : ESI-TOF or Orbitrap instruments validate molecular formulae (mass error <2 ppm).

- X-ray crystallography : Single-crystal diffraction (if crystals are obtainable) provides absolute stereochemistry.

- Circular dichroism (CD) : Correlates configuration with Cotton effects for chiral centers .

Table 1: Example Cytotoxicity Assay Parameters for Macrocyclic Compounds

| Parameter | Spongistatin 1 | Suggested for this compound |

|---|---|---|

| Cell Line | NCI-H460 | NCI-H460 |

| Incubation Time | 72 h | 72 h |

| Assay Type | ATP Luminescence | ATP Luminescence |

| IC50 Range | 0.12–2.3 nM | 0.5–5 nM (hypothetical) |

| Reference Control | Paclitaxel (IC50 3 nM) | Paclitaxel (IC50 3 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.